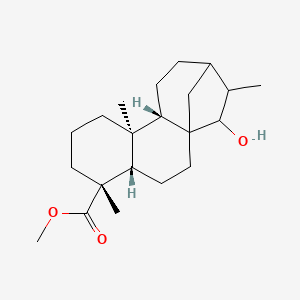

Methyl 15-hydroxykauran-18-oate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

methyl (4S,5R,9S,10S)-15-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C21H34O3/c1-13-14-6-7-16-19(2)9-5-10-20(3,18(23)24-4)15(19)8-11-21(16,12-14)17(13)22/h13-17,22H,5-12H2,1-4H3/t13?,14?,15-,16-,17?,19+,20+,21?/m0/s1 |

InChI Key |

DECWLUDQIFLZNV-ZCVCDGBISA-N |

Isomeric SMILES |

CC1C2CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CCC3(C2)C1O)(C)C(=O)OC)C |

Canonical SMILES |

CC1C2CCC3C4(CCCC(C4CCC3(C2)C1O)(C)C(=O)OC)C |

Synonyms |

15-HDKAME 15-hydroxydihydrokaurenoic acid methyl este |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 15-hydroxykauran-18-oate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 15-hydroxykauran-18-oate, a member of the kaurane diterpenoid family of natural products. Due to the stereochemical ambiguity in the common name, this document will focus on a well-characterized stereoisomer, Methyl ent-15β-hydroxy-16α-kauran-19-oate . The kaurane class of molecules has garnered significant interest in the scientific community for their diverse and potent biological activities.

Chemical Structure and Properties

The foundational structure of kaurane diterpenoids is a tetracyclic carbon skeleton. The specific stereochemistry and functional group substitutions play a crucial role in their biological effects.

Methyl ent-15β-hydroxy-16α-kauran-19-oate is characterized by a hydroxyl group at the C-15 position and a methyl ester at the C-19 position, with the ent configuration indicating an enantiomeric relationship to the more common kaurane skeleton. The β-orientation of the hydroxyl group and the α-orientation of the hydrogen at C-16 are critical structural features.

The chemical identity of Methyl ent-15β-hydroxy-16α-kauran-19-oate is established through various spectroscopic techniques. The crystal structure of this compound has been unequivocally confirmed by X-ray crystallography.

| Property | Data |

| Molecular Formula | C₂₁H₃₄O₃ |

| Molecular Weight | 334.49 g/mol |

| IUPAC Name | Methyl ent-15β-hydroxy-16α-kauran-19-oate |

| CAS Number | Not available |

| Appearance | Crystalline solid |

Biological Activities of Kaurane Diterpenoids

Kaurane diterpenoids, including hydroxylated derivatives, exhibit a broad spectrum of biological activities. These activities are highly dependent on the specific structure of the molecule.

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the potential of kaurane diterpenoids as anticancer agents. Their mechanism of action often involves the induction of apoptosis in cancer cells. The table below summarizes the cytotoxic activities of several kaurane derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Jungermannenone A | HL-60 (Human leukemia) | 1.3 | [1] |

| Jungermannenone B | HL-60 (Human leukemia) | 5.3 | [1] |

| Jungermannenone D | HL-60 (Human leukemia) | 2.7 | [1] |

| Atractyligenin derivative 3 | 1A9 (Ovarian cancer) | 0.2 | |

| Atractyligenin derivative 4 | 1A9 (Ovarian cancer) | 0.3 | |

| Glycosylated ent-kaurene derivative 1b | HepG2 (Liver cancer) | 0.12 | |

| Glycosylated ent-kaurene derivative 1b | A549 (Lung cancer) | 0.35 | |

| Glycosylated ent-kaurene derivative 1b | MCF-7 (Breast cancer) | 0.08 | |

| Glycosylated ent-kaurene derivative 3c | HepG2 (Liver cancer) | 0.01 |

Antimicrobial Activity

Certain kaurane derivatives have also shown promising activity against pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sigesbeckin A | Staphylococcus aureus (MRSA) | 64 | |

| Sigesbeckin A | Enterococcus faecalis (VRE) | 64 | |

| Acetylgrandifloric acid | Bacillus cereus | ≥250 | |

| Xylopic acid | Bacillus cereus | ≥250 |

Experimental Protocols

Synthesis of Methyl ent-15β-hydroxy-16α-kauran-19-oate

A common synthetic route to 15-hydroxylated kaurane derivatives involves the hydroboration-oxidation of the corresponding kaurenoic acid ester. The following is a representative protocol.

Materials:

-

Methyl ent-kaur-15-en-19-oate

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl ent-kaur-15-en-19-oate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BH₃·THF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and cautiously add water to quench the excess borane.

-

Add aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂.

-

Stir the mixture at room temperature for a few hours.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Methyl ent-15β-hydroxy-16α-kauran-19-oate.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (Methyl ent-15β-hydroxy-16α-kauran-19-oate) in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.

-

Carefully remove the medium containing MTT.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

Apoptosis Induction Pathway

Kaurane diterpenoids are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.

Figure 1. Apoptosis induction pathway by kaurane diterpenoids.

Experimental Workflow for Biological Activity Screening

The process of evaluating the biological activity of a novel compound like Methyl ent-15β-hydroxy-16α-kauran-19-oate follows a structured workflow.

Figure 2. Workflow for biological activity screening.

References

A Technical Guide to the Natural Sources of Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane diterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic carbon skeleton. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and analgesic properties. This technical guide provides an in-depth overview of the natural sources of kaurane diterpenoids, quantitative data on their occurrence, detailed experimental protocols for their extraction and isolation, and an examination of a key signaling pathway modulated by these compounds.

Natural Sources of Kaurane Diterpenoids

Kaurane diterpenoids are predominantly found in the plant kingdom, distributed across various families. The most prominent sources include the Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae families.[1][2]

-

Annonaceae: This family is a rich source of ent-kaurane diterpenoids. Species of the genus Xylopia are particularly noteworthy for containing compounds such as kaurenoic acid and xylopic acid.[1][3]

-

Asteraceae: Members of the Asteraceae family, such as those from the genera Mikania and Wedelia, are known to produce significant quantities of kaurenoic acid and its derivatives.[4][5]

-

Lamiaceae: The genus Isodon is a well-known source of various kaurane diterpenoids, including the extensively studied compounds oridonin and enmein, which have demonstrated potent cytotoxic and anti-inflammatory activities.[6]

-

Euphorbiaceae: This family also contributes to the diversity of known kaurane diterpenoids.[2]

-

Rubiaceae: The genus Coffea is a notable source of specific ent-kaurane diterpenoids like cafestol and kahweol.

Data Presentation: Quantitative Analysis of Kaurane Diterpenoids

The concentration of kaurane diterpenoids can vary significantly depending on the plant species, the part of the plant used, and the geographical location. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Kaurane Diterpenoid | Concentration (% w/w) | Reference |

| Xylopia frutescens | Seeds | Kaurenoic acid | 3.16 ± 0.97 | [1][7] |

| Xylopia frutescens | Seeds | Xylopic acid | 1.09 ± 0.33 | [1] |

| Xylopia aromatica | Stems | 16-alpha-hydroxykauranoic acid | 1.96 ± 1.58 | [1] |

| Wedelia paludosa | Aerial Parts | Kaurenoic acid | 0.85 ± 0.08 | [7] |

| Wedelia paludosa | Aerial Parts | Grandiflorenic acid | 0.32 ± 0.02 | [7] |

| Isodon japonicus (Cultivated, C3-Leaf, Oct) | Leaves | Enmein | 2.19 | [6] |

| Isodon japonicus (Cultivated, C3-Leaf, Oct) | Leaves | Oridonin | 1.79 | [6] |

| Isodon japonicus (Cultivated, C3-Leaf, Oct) | Leaves | Ponicidin | 1.80 | [6] |

| Isodon japonicus (Cultivated, C3-Flower, Oct) | Flowers | Enmein | 4.43 | [6] |

| Isodon japonicus (Cultivated, C3-Flower, Oct) | Flowers | Oridonin | 4.81 | [6] |

| Isodon japonicus (Cultivated, C3-Flower, Oct) | Flowers | Ponicidin | 2.62 | [6] |

Experimental Protocols

General Extraction and Fractionation Workflow

The initial step in the isolation of kaurane diterpenoids involves the extraction from dried and powdered plant material. A general workflow is presented below, which can be adapted based on the specific plant matrix and target compounds.

Caption: General workflow for the extraction and isolation of kaurane diterpenoids.

Detailed Methodologies

1. Extraction and Isolation of Xylopic Acid from Xylopia aethiopica

This protocol is adapted from the methods described for the isolation of xylopic acid.

-

Plant Material Preparation: Unripe fruits of Xylopia aethiopica are shade-dried for approximately four weeks and then pulverized into a fine powder.[8]

-

Extraction:

-

The powdered fruit material (e.g., 300 g) is soaked in petroleum ether (2.5 L) in a cylindrical jar for 72 hours at room temperature (maceration).[8]

-

Alternatively, a Soxhlet extractor can be used with petroleum ether at 60-80°C.[9]

-

The resulting extract is collected and concentrated using a rotary evaporator at 60°C.[8]

-

-

Crystallization and Purification:

2. Isolation of Oridonin from Isodon rubescens using High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides a rapid and efficient method for the purification of oridonin.

-

Crude Extract Preparation:

-

The whole plant of Isodon rubescens is extracted with ethanol.

-

The ethanol extract is subjected to column chromatography on silica gel, eluting with a light petroleum/acetone solvent mixture to obtain a crude oridonin fraction.[10]

-

-

HSCCC Purification:

-

A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) is prepared and thoroughly equilibrated at room temperature.[7]

-

The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

-

The crude extract (e.g., 100 mg) is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.

-

The separation is performed at a flow rate of 2.0 mL/min and a revolution speed of 800 rpm.

-

Fractions are collected and analyzed by HPLC to identify those containing pure oridonin.[7] From 100 mg of crude extract, approximately 40.6 mg of oridonin with a purity of 73.5% can be obtained in under 100 minutes.[7]

-

3. HPLC Quantification of Kaurane Diterpenes in Xylopia Species

This method is suitable for the quantitative analysis of kaurenoic acid and related compounds.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chromatographic Conditions:

-

Sample Preparation:

-

Dried and powdered plant material is extracted with a suitable solvent (e.g., ethanol or methanol).

-

The extract is filtered and diluted to a known concentration for injection into the HPLC system.

-

-

Quantification: A calibration curve is constructed using a certified reference standard of the kaurane diterpenoid of interest. The concentration in the plant extract is determined by comparing the peak area of the analyte with the calibration curve.

Signaling Pathway

Analgesic Effect of Kaurenoic Acid via the NO-cGMP-PKG-KATP Channel Pathway

Kaurenoic acid has been shown to exert analgesic effects in models of neuropathic pain by activating the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG)-ATP-sensitive potassium (KATP) channel signaling pathway.[11] This pathway ultimately leads to neuronal hyperpolarization, reducing neuronal excitability and pain transmission.

Caption: Analgesic signaling pathway of Kaurenoic Acid.

Conclusion

The plant kingdom offers a vast and diverse reservoir of kaurane diterpenoids with significant potential for drug discovery and development. This guide has provided a comprehensive overview of the primary natural sources of these compounds, presented quantitative data on their abundance, and detailed robust experimental protocols for their extraction, isolation, and quantification. Furthermore, the elucidation of signaling pathways, such as the analgesic mechanism of kaurenoic acid, provides a foundation for understanding their therapeutic effects at a molecular level. Continued research into the natural sources and biological activities of kaurane diterpenoids is crucial for unlocking their full therapeutic potential.

References

- 1. 4.1. Purification, Extraction, and Fractionation of Plant Materials [bio-protocol.org]

- 2. Trypanosomicidal kaurane diterpenes from Wedelia paludosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. banglajol.info [banglajol.info]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extract of Xylopia aethiopica and its kaurene diterpene, xylopic acid, improve learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmcer.com [ijmcer.com]

- 10. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. redalyc.org [redalyc.org]

Spectroscopic and Biological Insights into Methyl 15-hydroxykauran-18-oate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 15-hydroxykauran-18-oate, a diterpenoid of the kaurane class. Due to the limited availability of public data for this specific molecule, this guide presents data for the closely related stereoisomer, Methyl ent-15β-hydroxy-16α-kauran-19-oate , and provides foundational spectroscopic information from the parent compound, methyl ent-kaur-16-en-19-oate. This information serves as a valuable reference for the characterization and further investigation of this class of compounds. Additionally, this guide explores the known biological activities of related kaurane diterpenoids and visualizes key signaling pathways they are known to modulate.

Spectroscopic Data

The following tables summarize the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for kaurane diterpenoids closely related to this compound.

Table 1: ¹H NMR Spectral Data of Methyl ent-kaur-16-en-19-oate

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.85 | m | |

| 1β | 1.08 | m | |

| 2α | 1.65 | m | |

| 2β | 1.45 | m | |

| 3α | 1.38 | m | |

| 3β | 1.05 | m | |

| 5 | 1.75 | dd | 11.5, 6.0 |

| 6α | 1.95 | m | |

| 6β | 1.80 | m | |

| 7α | 1.50 | m | |

| 7β | 1.25 | m | |

| 9 | 0.95 | d | 6.5 |

| 11α | 1.60 | m | |

| 11β | 1.40 | m | |

| 12α | 1.70 | m | |

| 12β | 1.55 | m | |

| 13 | 2.65 | s | |

| 14α | 1.90 | m | |

| 14β | 1.15 | m | |

| 15α | 2.05 | m | |

| 15β | 1.50 | m | |

| 17 | 4.78 | s | |

| 17' | 4.73 | s | |

| 18-CH₃ | 1.18 | s | |

| 20-CH₃ | 0.83 | s | |

| OCH₃ | 3.65 | s |

Table 2: ¹³C NMR Spectral Data of Methyl ent-kaur-16-en-19-oate

| Position | Chemical Shift (δ, ppm) |

| 1 | 40.8 |

| 2 | 19.2 |

| 3 | 37.9 |

| 4 | 43.9 |

| 5 | 57.0 |

| 6 | 21.8 |

| 7 | 41.4 |

| 8 | 44.3 |

| 9 | 55.4 |

| 10 | 39.7 |

| 11 | 18.5 |

| 12 | 33.3 |

| 13 | 43.8 |

| 14 | 39.9 |

| 15 | 49.2 |

| 16 | 155.9 |

| 17 | 103.0 |

| 18 | 28.9 |

| 19 (C=O) | 178.4 |

| 20 | 15.6 |

| OCH₃ | 51.2 |

Table 3: Mass Spectrometry Data of a Representative Kaurane Diterpenoid Ester

| m/z | Relative Intensity (%) | Proposed Fragment |

| 332 | 15 | [M]⁺ (this compound) |

| 314 | 25 | [M - H₂O]⁺ |

| 301 | 10 | [M - OCH₃]⁺ |

| 289 | 5 | [M - COOCH₃]⁺ |

| 273 | 40 | [M - H₂O - C₃H₅]⁺ |

| 255 | 100 | Retro-Diels-Alder fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for kaurane diterpenoids. Specific parameters may vary based on the instrumentation and experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a 400, 500, or 600 MHz instrument.

-

¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to simplify the spectrum and enhance the signal of quaternary carbons. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans (several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To aid in the structural elucidation and complete assignment of signals, various 2D NMR experiments are often performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, derivatization (e.g., silylation) may be necessary to increase the volatility of the analyte.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing characteristic fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate protonated or deprotonated molecular ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Biological Activity and Signaling Pathways

Kaurane diterpenoids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through the modulation of specific cellular signaling pathways.

Anticancer Activity: Apoptosis Induction

Many kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells. A key pathway involved is the intrinsic or mitochondrial pathway of apoptosis.

Caption: Intrinsic apoptosis pathway modulated by kaurane diterpenoids.

Anti-inflammatory Activity: NF-κB Pathway Inhibition

The anti-inflammatory effects of some kaurane diterpenoids are attributed to their ability to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenoids.

Experimental Workflow: From Natural Source to Spectroscopic Data

The general workflow for obtaining and characterizing a natural product like this compound involves several key stages.

Caption: General workflow for the isolation and characterization of kaurane diterpenoids.

The Multifaceted Biological Potential of Hydroxylated Kaurane Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated kaurane diterpenes, a class of natural products predominantly found in plants of the Isodon and Croton genera, have garnered significant attention in the scientific community for their diverse and potent biological activities. These tetracyclic diterpenoids, characterized by the kaurane skeleton with one or more hydroxyl groups, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the molecular signaling pathways modulated by these compounds.

Biological Activities of Hydroxylated Kaurane Diterpenes

Hydroxylated kaurane diterpenes exhibit a broad spectrum of biological effects, with their hydroxyl substitutions playing a crucial role in their bioactivity. The position and stereochemistry of the hydroxyl groups can significantly influence the potency and selectivity of these compounds.

Cytotoxic and Anticancer Activity

A significant body of research has focused on the anticancer potential of hydroxylated kaurane diterpenes. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Table 1: Cytotoxic Activity of Selected Hydroxylated Kaurane Diterpenes

| Compound | Source/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Oridonin | Isodon rubescens | PC-3 (Prostate) | MTT | 9.8 | N/A |

| A549 (Lung) | MTT | 12.5 | N/A | ||

| HCT116 (Colon) | MTT | 7.2 | N/A | ||

| Kamebakaurin | Isodon kameba | MCF-7 (Breast) | MTT | 5.0 | [1] |

| ent-11α-hydroxy-16-kauren-15-one | Synthetic | HL-60 (Leukemia) | Not Specified | Not Specified | [2] |

| Kongeniod A | Croton kongensis | HL-60 (Leukemia) | Not Specified | 0.47 | [3] |

| Kongeniod B | Croton kongensis | HL-60 (Leukemia) | Not Specified | 0.58 | [3] |

| Kongeniod C | Croton kongensis | HL-60 (Leukemia) | Not Specified | 1.27 | [3] |

| Annoglabasin H | Annona glabra | LU-1 (Lung) | MTT | 3.7 | [4] |

| MCF-7 (Breast) | MTT | 4.6 | [4] | ||

| SK-Mel2 (Melanoma) | MTT | 4.2 | [4] | ||

| KB (Nasopharyngeal) | MTT | 3.9 | [4] | ||

| 11β-hydroxy-ent-16-kaurene-15-one | Jungermannia tetragona | HepG2 (Liver) | MTT | 1.8 ± 0.1 | [5] |

| A2780 (Ovarian) | MTT | 2.5 ± 0.2 | [5] | ||

| 7860 (Kidney) | MTT | 3.1 ± 0.3 | [5] | ||

| A549 (Lung) | MTT | 2.2 ± 0.2 | [5] | ||

| Rabdoternin B | Isodon ternifolius | SW480 (Colon) | MTT | 23.2 | [6] |

| HCT-116 (Colon) | MTT | 20.7 | [6] | ||

| Maoecrystal I | Isodon eriocalyx | SW480 (Colon) | MTT | 16.2 | [6] |

| HT-29 (Colon) | MTT | 11.4 | [6] | ||

| Glaucocalyxin B | Isodon glaucocalyx | HL-60 (Leukemia) | Not Specified | 5.86 | [6] |

| SGC-7901 (Gastric) | Not Specified | 13.4 | [6] | ||

| HeLa (Cervical) | Not Specified | 4.61 | [6] | ||

| SiHa (Cervical) | Not Specified | 3.11 | [6] |

Anti-inflammatory Activity

Several hydroxylated kaurane diterpenes have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway.[7][8]

Table 2: Anti-inflammatory Activity of Selected Hydroxylated Kaurane Diterpenes

| Compound | Biological System | Assay | Endpoint | IC50 (µM) | Reference |

| ent-17-hydroxy-15-oxokauran-19-oic acid | LPS-induced RAW264.7 cells | ELISA | NO, TNF-α, IL-1β, IL-6, IL-17 | Not Specified | [8] |

| ent-15α-hydroxy-16-kauran-19-oic acid | LPS-induced RAW264.7 cells | ELISA | NO, TNF-α, IL-1β, IL-6, IL-17 | Not Specified | [8] |

| Bezerraditerpene A | LPS-induced RAW 264.7 cells | NO production | NO inhibition | 3.21 | [9] |

| Bezerraditerpene B | LPS-induced RAW 264.7 cells | NO production | NO inhibition | 3.76 | [9] |

| ent-kaur-16-ene-3β,15β-diol | LPS-induced RAW 264.7 cells | NO production | NO inhibition | 3.55 | [9] |

Antimicrobial Activity

The antimicrobial potential of hydroxylated kaurane diterpenes has been explored against a range of pathogens, including bacteria and fungi. The presence of hydroxyl groups can enhance the interaction of these molecules with microbial cell membranes and key enzymes.

Table 3: Antimicrobial Activity of Selected Hydroxylated Kaurane Diterpenes

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Sigesbeckin A | Staphylococcus aureus (MRSA) | Broth microdilution | 64 | [10] |

| Enterococcus faecalis (VRE) | Broth microdilution | 64 | [10] | |

| 18-hydroxy-kauran-16-ent-19-oic acid | Staphylococcus aureus (MRSA) | Broth microdilution | 64 | [10] |

| Enterococcus faecalis (VRE) | Broth microdilution | 64 | [10] | |

| Kaurenoic acid | Streptococcus sobrinus | Not Specified | 10 | [11] |

| Streptococcus mutans | Not Specified | 10 | [11] | |

| Streptococcus mitis | Not Specified | 10 | [11] | |

| Streptococcus sanguinis | Not Specified | 10 | [11] | |

| Lactobacillus casei | Not Specified | 10 | [11] |

Key Signaling Pathways Modulated by Hydroxylated Kaurane Diterpenes

The biological activities of hydroxylated kaurane diterpenes are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutics.

Apoptosis Signaling Pathway

Many hydroxylated kaurane diterpenes induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][12] This involves the activation of caspases, a family of proteases that execute programmed cell death.

NF-κB Signaling Pathway

The anti-inflammatory effects of hydroxylated kaurane diterpenes are largely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7] These compounds can interfere with the activation of IκB kinase (IKK), thereby preventing the phosphorylation and degradation of IκBα and subsequent nuclear translocation of NF-κB.

Experimental Protocols

To facilitate further research and validation of the biological activities of hydroxylated kaurane diterpenes, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is often used as a measure of cell viability.[13][14][15]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Hydroxylated kaurane diterpene stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the hydroxylated kaurane diterpene in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65, IκBα, and phospho-IκBα.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the desired separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands can be quantified using densitometry software.

Conclusion and Future Perspectives

Hydroxylated kaurane diterpenes represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their anticancer and anti-inflammatory effects, are well-documented and are often mediated through the modulation of key signaling pathways such as apoptosis and NF-κB. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of natural product chemistry, pharmacology, and drug discovery.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the kaurane skeleton and the position/stereochemistry of hydroxyl groups will provide deeper insights into the structural requirements for optimal activity and selectivity.

-

Mechanism of Action Studies: While the involvement of major signaling pathways is established, further investigation into the direct molecular targets of these compounds is needed.

-

In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Synergistic Combinations: Exploring the combination of hydroxylated kaurane diterpenes with existing chemotherapeutic or anti-inflammatory agents may lead to enhanced therapeutic outcomes and reduced side effects.

The continued exploration of hydroxylated kaurane diterpenes holds great promise for the development of novel and effective therapeutic agents for a range of human diseases.

References

- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. real-research.com [real-research.com]

- 3. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. pubcompare.ai [pubcompare.ai]

Discovery and Isolation of Novel Kaurane Compounds from Annonaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel kaurane diterpenoids from the Annonaceae family. The Annonaceae family, rich in phytochemical diversity, is a significant source of bioactive compounds, including the structurally complex and therapeutically promising kaurane diterpenes.[1][2][3][4] These tetracyclic diterpenoids have garnered considerable attention for their wide range of pharmacological activities, including potent cytotoxic, anti-inflammatory, and anti-HIV properties.[3][4] This document outlines the key experimental protocols for the extraction and purification of these compounds, presents their biological activities in a quantitative format, and illustrates the underlying mechanisms of action and experimental workflows.

General Experimental Protocols

The isolation of kaurane diterpenoids from Annonaceae plant material is a multi-step process involving extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Plant Material Extraction and Fractionation

A typical workflow for the extraction and fractionation of kaurane compounds from Annonaceae species is as follows:

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., bark, leaves, or fruits) is subjected to extraction. For instance, 15 kg of the bark of Annona glabra can be used as a starting material.[5]

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol, at room temperature.[5] This process is often repeated multiple times (e.g., three times for 2 hours each) to ensure the complete extraction of secondary metabolites.[5]

-

Solvent Evaporation: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.[5] A common partitioning scheme involves successive extractions with:

-

Petroleum Ether (or Hexane)

-

Ethyl Acetate

-

n-Butanol

-

-

Fraction Concentration: Each of the solvent fractions is concentrated under reduced pressure to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. The kaurane diterpenoids are often concentrated in the ethyl acetate fraction.[5]

Chromatographic Purification

The fractions obtained from solvent partitioning are complex mixtures and require further purification using various chromatographic techniques.

-

Silica Gel Column Chromatography: The ethyl acetate fraction is typically subjected to silica gel column chromatography as the primary purification step.[5]

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the concentration of ethyl acetate gradually increasing.

-

-

Further Purification: Fractions collected from the initial column chromatography are often further purified using additional chromatographic techniques, such as:

-

Sephadex LH-20 Column Chromatography: Useful for separating compounds based on molecular size.

-

Preparative Thin-Layer Chromatography (TLC): For the separation of small quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of compounds, often using a reversed-phase C18 column with a mobile phase such as methanol and water.[6]

-

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[1][7]

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophoric groups within the molecule.

Quantitative Bioactivity Data

Numerous kaurane diterpenoids isolated from Annonaceae have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxic activities of selected kaurane compounds, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound Name | Annonaceae Source | Cancer Cell Line | IC50 (µM) | Reference |

| Annoglabasin H | Annona glabra (fruits) | LU-1 (Human lung carcinoma) | 3.7 | [1] |

| MCF-7 (Human breast adenocarcinoma) | 4.6 | [1] | ||

| SK-Mel2 (Human melanoma) | 4.2 | [1] | ||

| KB (Human epidermoid carcinoma) | 4.5 | [1] | ||

| 16α-17-dihydroxy-ent-kauran-19-oic acid | Annona glabra | HIV-1 Reverse Transcriptase | Significant Inhibition | [8] |

| Methyl-16α-hydro-19-al-ent-kauran-17-oate | Annona glabra | HIV replication in H9 lymphocytes | Mild Activity | [8] |

| Cunabic acid | Annona glabra | SMMC-7721 (Human hepatoma) | Growth Inhibition | [9] |

| ent-kauran-19-al-17-oic acid | Annona glabra | SMMC-7721 (Human hepatoma) | Growth Inhibition | [9] |

Note: The activity of crude extracts has also been evaluated. For example, a hexane extract of Annona glabra showed IC50 values of 47 µg/mL against CACO-2 cells and 56.82 µg/mL against A-549 cells.[9]

Experimental Workflows and Signaling Pathways

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the isolation and characterization of kaurane diterpenoids from Annonaceae.

Biosynthesis of ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids originates from the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP).[4] The following diagram outlines the initial steps in the biosynthetic pathway leading to the ent-kaurane skeleton.

Anti-inflammatory Signaling Pathway

Several kaurane diterpenoids have been shown to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. The diagram below illustrates a plausible mechanism of action for the anti-inflammatory activity of kaurane diterpenoids.

Conclusion

The Annonaceae family stands out as a prolific source of novel and biologically active kaurane diterpenoids. The protocols and data presented in this guide highlight the systematic approach required for the discovery and characterization of these valuable natural products. The potent cytotoxic and anti-inflammatory activities of many of these compounds underscore their potential as lead structures in drug development programs. Further research into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Determination of the diterpenoid, kaurenoic acid, in Annona glabra by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Bioactive kaurane diterpenoids from Annona glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC/MS Analysis, Cytotoxicity, and Antiviral Activities of Annona glabra Hexane Extract Supported by In Silico Study [mdpi.com]

- 10. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unlocking the Potential of Kaurane Derivatives in the Fight Against Malaria: An In-Depth Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the promising in vitro antiplasmodial activity of kaurane derivatives, offering a valuable resource for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery. This guide provides a detailed analysis of the quantitative data, experimental protocols, and proposed mechanisms of action for this class of natural compounds.

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, with the emergence of drug-resistant strains necessitating the urgent development of novel therapeutics. Kaurane diterpenes, a class of natural products, have demonstrated significant potential as a source of new antimalarial agents. This guide synthesizes the current scientific knowledge on their efficacy against Plasmodium falciparum, the most virulent human malaria parasite.

Quantitative Analysis of Antiplasmodial Activity

A systematic review of the literature has enabled the compilation of quantitative data on the in vitro antiplasmodial activity of a series of ent-kaurane derivatives. The inhibitory concentrations (IC50) against the chloroquine-resistant W2 strain of P. falciparum, along with their cytotoxicity (CC50) against human liver carcinoma (HepG2) cells and the corresponding selectivity indices (SI), are summarized in the table below. The selectivity index (SI = CC50/IC50) is a critical parameter for evaluating the therapeutic potential of a compound, with a higher SI value indicating greater selectivity for the parasite over host cells.

| Compound Number | Compound Name/Description | W2 IC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) |

| 1 | Kaurenoic acid | 21.1 ± 3.3 | 192.4 ± 25.5 | 9.1 |

| 3 | Grandiflorenic acid | 23.3 ± 1.7 | > 212.8 | > 9.1 |

| 4 | Methyl kaurenoate | 8.2 ± 4.1 | 71.9 ± 1.9 | 8.8 |

| 5 | Methyl iso-kaurenoate | 8.8 ± 1.6 | > 318.5 | > 36.2 |

| 7 | ent-16β,17-epoxy-kauran-19-oic acid | 9.6 ± 1.8 | > 316.5 | > 33.0 |

| 8 | ent-9α,11α-epoxy-16β,17-epoxy-kauran-19-oic acid | 10.4 ± 2.0 | > 300.3 | > 28.9 |

| 9 | ent-9β,11β-epoxy-16β,17-epoxy-kauran-19-oic acid | 5.4 ± 0.9 | > 298.5 | > 55.3 |

| 11 | ent-kauran-19-oic acid | 34.7 ± 1.8 | > 328.9 | > 9.5 |

| 13a/13b | Diastereomeric mixture | 28.9 ± 5.9 | > 308.6 | > 10.7 |

| 14 | ent-11β-hydroxy-kauran-19-oic acid | > 142.7 | > 296.7 | - |

| 15 | ent-11α-hydroxy-kauran-19-oic acid | > 142.7 | > 296.7 | - |

| 18 | ent-15-oxo-kauran-19-oic acid | > 142.7 | > 292.4 | - |

| 20 | ent-17-hydroxy-kauran-19-oic acid | > 142.7 | > 295.9 | - |

| 21 | ent-7-oxo-kauran-19-oic acid | 7.9 ± 1.5 | > 316.5 | > 40.1 |

| 22 | Methyl ent-15-oxo-kauran-19-oate | 9.8 ± 2.1 | > 290.7 | > 29.7 |

| 23 | Methyl ent-17-hydroxy-kauran-19-oate | > 142.7 | > 289.0 | - |

| 24 | Methyl ent-7-oxo-kauran-19-oate | > 142.7 | > 289.0 | - |

Experimental Protocols

The determination of the in vitro antiplasmodial activity and cytotoxicity of the kaurane derivatives involved the following key experimental procedures:

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

-

Parasite Culture: The chloroquine-resistant W2 strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium used is RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL gentamicin, and 10% human serum.

-

Drug Preparation: The kaurane derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations for the assay.

-

Assay Procedure: Asynchronous parasite cultures with a parasitemia of 0.5% and 2.5% hematocrit are incubated in 96-well microplates with various concentrations of the test compounds for 72 hours.

-

Growth Inhibition Measurement: After the incubation period, the parasite DNA is stained using the SYBR Green I fluorescent dye. The fluorescence intensity, which is proportional to the parasite biomass, is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curves using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human liver carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure: The cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment. Subsequently, the cells are exposed to various concentrations of the kaurane derivatives for 48 hours.

-

Cell Viability Measurement: The viability of the cells is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The MTT solution is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

Proposed Mechanism of Action and Experimental Workflow

The antiplasmodial activity of certain kaurane derivatives is hypothesized to involve the disruption of calcium homeostasis in the parasite.[1][2] This is thought to occur through the inhibition of the Plasmodium falciparum sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6), a crucial enzyme for maintaining low cytosolic calcium levels.[1][2]

Caption: Proposed signaling pathway for the antiplasmodial action of kaurane derivatives.

The overall experimental workflow for the evaluation of kaurane derivatives is a multi-step process that begins with the isolation or synthesis of the compounds and culminates in the assessment of their biological activity.

Caption: A streamlined workflow for screening kaurane derivatives for antiplasmodial activity.

This technical guide underscores the importance of continued research into kaurane derivatives as a promising avenue for the development of new and effective antimalarial drugs. The data and protocols presented herein are intended to facilitate further investigation and accelerate the discovery of novel therapeutic interventions against malaria.

References

Unveiling the Double-Edged Sword: A Technical Guide to the Cytotoxic Effects of Ent-kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids, a class of natural products predominantly isolated from plants of the Isodon genus, have emerged as a promising frontier in oncology research.[1] Their complex tetracyclic structure bestows upon them a diverse range of biological activities, with cytotoxic effects against various cancer cell lines being of particular interest.[1][2] This technical guide provides an in-depth exploration of the cytotoxic mechanisms of ent-kaurane diterpenoids, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic application of these potent natural compounds.

Data Presentation: Cytotoxic Activity of Ent-kaurane Diterpenoids

The cytotoxic potential of ent-kaurane diterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[3] The following tables summarize the IC50 values of various ent-kaurane diterpenoids against a panel of human cancer cell lines, compiled from multiple studies.

Table 1: Cytotoxicity (IC50, µM) of Selected Ent-kaurane Diterpenoids against Various Cancer Cell Lines

| Compound | HepG2 (Liver) | A549 (Lung) | A2780 (Ovarian) | 786-O (Kidney) | HBE (Normal Lung) | Reference |

| Compound 1 | >20 | >20 | >20 | >20 | >20 | [3] |

| Compound 2 | >20 | >20 | >20 | >20 | >20 | [3] |

| Compound 3 | 10.13±1.15 | 8.97±0.88 | 7.65±0.76 | 12.34±1.21 | >20 | [3] |

| Compound 21 | 5.43±0.53 | 4.87±0.45 | 3.98±0.38 | 6.12±0.61 | >20 | [3] |

| Compound 22 | 3.12±0.29 | 2.87±0.26 | 2.11±0.19 | 3.45±0.33 | >20 | [3] |

| 11β-hydroxy-ent-16-kaurene-15-one (Compound 23) | 1.87±0.17 | 1.54±0.14 | 1.02±0.09 | 2.01±0.18 | >20 | [3] |

Table 2: Cytotoxicity (IC50, µM) of Ent-kaurane Diterpenoids from Croton tonkinensis on A549 Human Lung Carcinoma Cells after 48h Incubation

| Compound | IC50 (µM) ± SD |

| Compound 1 | 20.07 ± 0.8 |

| Compound 2 | 18.55 ± 1.3 |

| Compound 3 | > 100 |

| Compound 4 | 35.12 ± 2.1 |

| Compound 5 | 45.78 ± 3.4 |

| Compound 6 | 12.87 ± 0.3 |

| Compound 7 | 11.17 ± 0.8 |

| Oxaliplatin (Positive Control) | 22.12 ± 1.1 |

Data adapted from a study on ent-kaurane diterpenoids as potential inhibitors of the PI3K pathway.[4]

Table 3: Cytotoxicity (IC50, µM) of Ent-kaurane Diterpenoids from Croton tonkinensis on HepG2 Human Hepatocellular Carcinoma Cells after 48h Incubation

| Compound | IC50 (µM) |

| Compound 1 | 25.4 |

| Compound 2 | 32.8 |

| Compound 3 | 85.2 |

| Compound 4 | 41.7 |

| Compound 5 | 56.3 |

| Compound 6 | 18.9 |

| Compound 7 | 15.6 |

Data adapted from a study investigating the abrogation of mortalin-p53 interaction.[5]

Experimental Protocols: Key Cytotoxicity Assays

Accurate assessment of the cytotoxic effects of ent-kaurane diterpenoids relies on robust and reproducible experimental protocols. This section details the methodologies for commonly employed in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the ent-kaurane diterpenoid. Include a vehicle-treated control group.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[6]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cells with the ent-kaurane diterpenoid for the desired time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.[1]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[1]

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[9]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1][9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[1]

Cell Cycle Analysis using Propidium Iodide

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the ent-kaurane diterpenoid and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C for several months.[11]

-

Washing: Wash the cells twice with cold PBS to remove the ethanol.[11]

-

Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution containing RNase A.[10][11] RNase A is crucial to eliminate staining of double-stranded RNA.

-

Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Apoptotic Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key regulatory proteins.[13][14][15]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[14]

Protocol:

-

Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford assay.[15]

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 50 µg) on an SDS-PAGE gel.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target apoptotic protein overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of ent-kaurane diterpenoids are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis, cell cycle arrest, and autophagy.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major mechanism by which ent-kaurane diterpenoids exert their cytotoxic effects. This process is intricately regulated by a balance between pro-apoptotic and anti-apoptotic proteins.

Caption: Intrinsic apoptosis pathway induced by ent-kaurane diterpenoids.

Cell Cycle Arrest

Ent-kaurane diterpenoids can also induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Caption: G1 phase cell cycle arrest mediated by ent-kaurane diterpenoids.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for screening the cytotoxic effects of ent-kaurane diterpenoids involves a series of in vitro assays to determine the mechanism of cell death.

Caption: A streamlined workflow for investigating ent-kaurane cytotoxicity.

Conclusion

Ent-kaurane diterpenoids represent a rich source of potential anticancer agents with demonstrated cytotoxic effects against a broad range of cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, highlight their potential for targeted cancer therapy. This technical guide provides a foundational resource for researchers, offering standardized protocols and a compilation of cytotoxicity data to guide future studies. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their therapeutic potential in the fight against cancer.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. igbmc.fr [igbmc.fr]

- 12. corefacilities.iss.it [corefacilities.iss.it]

- 13. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

Methyl 15-hydroxykauran-18-oate mechanism of action speculation.

An In-depth Technical Guide on the Core Speculative Mechanism of Action of Methyl 15-hydroxykauran-18-oate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific mechanism of action for this compound has not been extensively characterized in publicly available literature. This guide presents a speculative mechanism based on the well-documented biological activities of the broader class of ent-kaurane diterpenoids, to which it belongs. The proposed pathways and molecular targets require experimental validation for this specific compound.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class. Compounds in this class are isolated from various plant sources and are known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Ent-kaurane diterpenoids are characterized by a perhydrophenanthrene subunit fused to a cyclopentane ring.[3] Many compounds from this family have been reported to induce cell cycle arrest and apoptosis in cancer cell lines, making them promising candidates for drug discovery and development.[1][3]

This document outlines a speculative mechanism of action for this compound, postulating its potential molecular interactions and effects on key cellular signaling pathways based on the established activities of structurally related ent-kaurane diterpenoids.

Speculated Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary speculated anticancer mechanism for this compound involves the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest) in cancer cells. This dual action is a hallmark of many effective chemotherapeutic agents. The anticancer effects of ent-kauranes are frequently mediated through the regulation of apoptosis, cell cycle progression, autophagy, and metastasis.[3]

Induction of Apoptosis

It is hypothesized that this compound may trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is often initiated by intracellular stress, such as the generation of Reactive Oxygen Species (ROS).[4] For many ent-kaurane diterpenoids, a key initiating event is the generation of intracellular ROS.[4] This oxidative stress leads to the activation of stress-activated protein kinases like JNK. The activated JNK can then modulate the function of the Bcl-2 family of proteins. It is speculated that the compound would cause a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, subsequently activating executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis.[1]

-

Extrinsic Pathway: Some ent-kaurane diterpenoids can also activate the extrinsic pathway. This involves the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can also activate caspase-3.[1]

Induction of Cell Cycle Arrest

It is further speculated that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[3] This arrest prevents cells from entering mitosis, thereby inhibiting tumor growth.

The proposed mechanism involves the modulation of key cell cycle regulatory proteins. The compound may lead to the downregulation of critical proteins such as S-phase kinase-associated protein 2 (Skp2).[3] A reduction in Skp2 levels would lead to an accumulation of its downstream targets, including the cyclin-dependent kinase inhibitors p21 and p27.[3] These inhibitors bind to and inactivate cyclin-CDK complexes, such as Cyclin B1/CDK1 (Cdc2), which are essential for the G2/M transition.[5] The inactivation of these complexes prevents the cell from proceeding into mitosis, resulting in G2/M arrest.[3]

Data Presentation

The following tables summarize potential quantitative data for this compound, extrapolated from published data for other bioactive ent-kaurane diterpenoids. These values are for illustrative purposes and require experimental verification.

Table 1: Speculative Cytotoxic Activity (IC₅₀ Values) of this compound

| Cell Line | Cancer Type | Speculated IC₅₀ (µM) | Reference Compound(s) |

| HL-60 | Promyelocytic Leukemia | 0.5 - 5.0 | Ent-11α-hydroxy-16-kauren-15-one[1] |

| SMMC-7721 | Hepatocellular Carcinoma | 5.0 - 15.0 | Longikaurin A[3] |

| HepG2 | Hepatocellular Carcinoma | 5.0 - 20.0 | Longikaurin A[3] |

| CNE-2Z | Nasopharyngeal Carcinoma | 10.0 - 40.0 | Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid[5] |

| Molt4 | Acute Lymphoblastic Leukemia | 5.0 - 10.0 | Oridonin[1] |

Table 2: Speculated Molecular Targets of this compound

| Pathway | Molecular Target | Predicted Effect | Consequence |

| Apoptosis | ROS | Increase | Induction of oxidative stress[4] |

| JNK | Phosphorylation (Activation) | Activation of downstream apoptotic signals[4] | |

| Bcl-2 | Downregulation | Promotes apoptosis[5] | |

| Bax | Upregulation / No Change | Promotes apoptosis[5] | |

| Cytochrome c | Release from mitochondria | Apoptosome formation[2] | |

| Caspase-9 | Cleavage (Activation) | Activation of executioner caspases[1] | |

| Caspase-3 | Cleavage (Activation) | Execution of apoptosis[1] | |

| PARP | Cleavage | Hallmark of apoptosis[1] | |

| Cell Cycle | Skp2 | Downregulation | Stabilization of p21/p27[3] |

| p21 | Upregulation | Inhibition of Cyclin/CDK complexes[5] | |

| Cyclin B1 | Downregulation | Blockage of G2/M transition[3] | |

| CDK1 (Cdc2) | Downregulation / Inhibitory Phosphorylation | Blockage of G2/M transition[3] |

Mandatory Visualizations

The following diagrams illustrate the speculative signaling pathways and a generalized experimental workflow.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Novel Antitumor ent-Kaurane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel ent-kaurane derivatives with potent antitumor activity. The described compounds feature α,β-unsaturated ketone moieties, which are crucial for their biological function. The protocols are based on the successful synthesis of eriocalyxin B derivatives, which have demonstrated significant cytotoxicity against various cancer cell lines.

Introduction

ent-Kaurane diterpenoids are a large class of natural products that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] Their complex tetracyclic structure has made them attractive targets for synthetic chemists.[1][2][3] Recent research has focused on the synthesis of novel derivatives to enhance their therapeutic potential and to understand their structure-activity relationships. This protocol details the synthesis of ent-kaurane-type diterpenoid derivatives containing two α,β-unsaturated ketone moieties, which have shown promising antitumor effects. The synthesis involves a multi-step process, including the construction of a key intermediate followed by diastereoselective reactions and subsequent oxidations.

Data Presentation

The following tables summarize the quantitative data for the synthesized compounds, including reaction yields and cytotoxicity data against various cancer cell lines.

Table 1: Synthesis Yields of ent-Kaurane Derivatives

| Compound | Starting Material | Reaction Step | Yield (%) |

| 13 | 8 and 12 | Michael Addition / Aldol Condensation | 49.2 |

| 14 | 8 and 12 | Michael Addition / Aldol Condensation | 32.8 |

| 15 | 13 | Allylic Oxidation with SeO₂ | Not specified |

| 16 | 13 | IBX Oxidation | Not specified |

| 17 | 14 | Allylic Oxidation with SeO₂ | Not specified |

| 18 | 14 | IBX Oxidation | Not specified |

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Synthesized ent-Kaurane Derivatives

| Compound | HepG2 (Liver Cancer) | NSCLC-H292 (Lung Cancer) | SNU-1040 (Head and Neck Cancer) | L6 (Rat Myoblast - Normal) |

| 13 | 2.58 | 5.34 | 1.98 | 115.17 |

| 14 | 1.15 | 2.11 | 0.98 | 68.45 |

| 15 | 0.89 | 1.54 | 0.76 | 45.23 |

| 16 | 0.33 | 0.87 | 0.54 | 53.15 |

| 17 | 0.54 | 1.23 | 0.43 | 25.81 |

| 18 | 0.41 | 0.99 | 0.35 | 52.56 |

| DDP (Cisplatin) | 1.89 | 3.45 | 1.56 | 10.23 |

| Eriocalyxin B | 0.98 | 1.76 | 0.88 | 34.56 |

Experimental Protocols

Synthesis of Key Intermediate 13

This protocol describes the synthesis of the core tetracyclic ent-kaurane structure through a Michael addition followed by an intramolecular aldol condensation.

Materials:

-

Compound 8 (4,4-dimethylcyclohex-2-enone)

-

Compound 12 (a functionalized bicyclic precursor)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of compound 8 (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LiHMDS solution (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of compound 12 (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford compounds 13 and 14 as a diastereomeric mixture.

Synthesis of α,β-Unsaturated Ketone Derivatives 16 and 18

This protocol outlines the oxidation of the allylic position of the tetracyclic core to introduce an α,β-unsaturated ketone moiety.

Materials:

-

Compound 13 or 14

-

2-Iodoxybenzoic acid (IBX)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of compound 13 (or 14 ) (1.0 eq) in DMSO, add IBX (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 3 hours.

-